molecular formula C28H28N2O6 B7691169 N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B7691169
M. Wt: 488.5 g/mol
InChI Key: JEHBDBUPDBEJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as EHPQMB, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. The compound is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood, but studies have suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell proliferation and survival. For example, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has also been found to exhibit antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, the compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for scientific research. One limitation of using N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of interest is in the development of new cancer therapies based on the compound's anti-cancer properties. Another potential direction is in the development of new antibiotics based on the compound's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide and its potential use in the treatment of oxidative stress-related diseases.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl chloride to form the intermediate product, N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-3-(chloromethyl)quinoline to yield the final product, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where the compound has been found to exhibit anti-cancer properties. Studies have shown that N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c1-5-36-22-12-10-21(11-13-22)30(17-20-14-18-8-6-7-9-23(18)29-27(20)31)28(32)19-15-24(33-2)26(35-4)25(16-19)34-3/h6-16H,5,17H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBDBUPDBEJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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